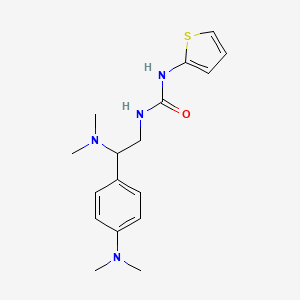
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring, dimethylamino groups, and a urea linkage, which are critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dimethylamino phenyl ureas have shown promising results against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- A study demonstrated that compounds with dimethylamino substituents displayed enhanced cytotoxic effects in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines. Notably, certain derivatives completely inhibited colony formation at low concentrations (1-2 μM) .
-
Enzyme Inhibition
- The compound's potential as an inhibitor of acetylcholinesterase (AChE) has been explored. A series of synthesized chalcone derivatives containing dimethylamino groups were evaluated for their AChE inhibitory activity. Results indicated that these compounds could effectively inhibit AChE with varying degrees of potency .
- The half-maximal inhibitory concentrations (IC50) for selected derivatives were significantly lower than those for standard inhibitors like rivastigmine, suggesting a potential for therapeutic applications in neurodegenerative diseases .
-
Structure-Activity Relationships (SAR)
- The presence of electron-donating groups such as dimethylamino significantly enhances the biological activity of related compounds. Studies suggest that the spatial arrangement and electronic properties of substituents on the phenyl rings play a crucial role in modulating activity .
- Compounds with additional aromatic systems or heteroatoms (like sulfur in thiophene) have shown improved binding affinities to target proteins involved in cancer progression and neurodegeneration.
Case Studies
-
In vitro Studies
- A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, reporting that compounds with thiophene moieties exhibited enhanced activity due to their ability to interact favorably with cellular targets .
- Another investigation into the anti-inflammatory properties revealed that certain derivatives reduced pro-inflammatory cytokine production in macrophage cell lines, indicating potential therapeutic benefits beyond anticancer effects .
- In vivo Studies
Data Tables
特性
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-20(2)14-9-7-13(8-10-14)15(21(3)4)12-18-17(22)19-16-6-5-11-23-16/h5-11,15H,12H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAYCBHBLBTBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














